Chemical structure and properties of 2-(Aminomethyl)-5,6-difluorobenzimidazole
Chemical structure and properties of 2-(Aminomethyl)-5,6-difluorobenzimidazole
CAS: 1153806-77-9 | Molecular Formula: C₈H₇F₂N₃ | MW: 183.16 g/mol []
Executive Technical Summary
2-(Aminomethyl)-5,6-difluorobenzimidazole represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Unlike its non-fluorinated parent, this molecule incorporates two critical design elements:
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Metabolic Hardening: The fluorine atoms at positions 5 and 6 block the primary sites of cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the in vivo half-life of derived drugs.
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Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution pattern modulates the basicity of the benzimidazole ring system, altering hydrogen bond donor/acceptor capabilities and lipophilicity (LogP) to improve membrane permeability.
This guide serves as a definitive technical resource for utilizing this scaffold in the synthesis of kinase inhibitors, GPCR antagonists (specifically P2X3), and antiviral agents.
Physicochemical Architecture
The utility of this molecule is dictated by its electronic distribution. The 5,6-difluoro motif is not merely structural; it is a functional electronic tuner.
Electronic & Solubility Profile
| Property | Value / Characteristic | Impact on Drug Design |
| LogP (Predicted) | ~0.63 | Moderate lipophilicity ensures good water solubility while maintaining membrane permeability. |
| pKa (Imidazole NH) | ~10.5 (Acidic) | Fluorines lower the pKa compared to unsubstituted benzimidazole (~12.8), facilitating deprotonation for N-alkylation reactions. |
| pKa (Pyridine-like N) | ~4.5 (Basic) | Reduced basicity (vs. pKa 5.6 of parent) reduces non-specific protein binding and lysosomal trapping. |
| Topological Polar Surface Area | ~54 Ų | Ideal range for CNS and oral bioavailability (<140 Ų). |
| H-Bond Donors/Acceptors | 2 / 3 | The primary amine and imidazole NH act as versatile anchor points. |
Structural Visualization (DOT)
The following diagram illustrates the pharmacophore features and electronic effects of the scaffold.
Caption: Pharmacophore map highlighting the metabolic blocking by fluorine and electronic modulation of the core heterocycle.
Strategic Synthesis Protocol
Direct condensation of 4,5-difluoro-1,2-phenylenediamine with glycine often leads to polymerization or low yields due to the competing nucleophilicity of the free amine. The N-Boc Protected Route is the industry standard for high-fidelity synthesis.
Reaction Scheme
Precursors: 4,5-Difluoro-1,2-phenylenediamine + N-Boc-Glycine.
Caption: Step-wise synthetic workflow preventing polymerization via N-Boc protection strategy.
Detailed Methodology
Note: This protocol is designed for a 10 mmol scale.
Step 1: Amide Coupling
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Dissolve N-Boc-Glycine (1.75 g, 10 mmol) in anhydrous DMF (20 mL).
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Add EDC.HCl (2.1 g, 11 mmol) and HOBt (1.5 g, 11 mmol). Stir at 0°C for 30 mins to activate the acid.
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Add 4,5-Difluoro-1,2-phenylenediamine (1.44 g, 10 mmol).
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Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Checkpoint: LCMS should show the uncyclized amide mass (M+H ~302).
Step 2: Acid-Mediated Cyclization
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Evaporate DMF under reduced pressure.
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Re-dissolve the residue in Glacial Acetic Acid (30 mL).
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Heat to 65°C for 4 hours. (Higher temps may degrade the Boc group prematurely).
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Concentrate acetic acid. Neutralize with sat. NaHCO₃ and extract with EtOAc.
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Purify via silica flash chromatography (Hexane/EtOAc gradient) to isolate the Boc-protected benzimidazole.
Step 3: Deprotection
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Dissolve the intermediate in 1,4-Dioxane (10 mL).
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Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
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Stir at RT for 2 hours. A white precipitate (the dihydrochloride salt) will form.
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Filter and wash with diethyl ether.
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Yield: Typically 75-85% overall.
Medicinal Chemistry Applications
The 2-(aminomethyl)-5,6-difluorobenzimidazole scaffold is a bioisostere for purines and a critical fragment in several therapeutic classes.
Target Classes
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Kinase Inhibitors: The benzimidazole NH forms a key hydrogen bond with the "hinge region" (e.g., Glu/Leu residues) in the ATP-binding pocket of kinases. The difluoro-substitution increases potency by filling hydrophobic pockets and preventing metabolic oxidation.
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P2X3 Antagonists: Used in chronic cough and pain management. The amine tail allows for coupling to urea or amide linkers that reach into the channel pore.
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HCV NS5B Polymerase Inhibitors: The scaffold mimics the nucleobase, disrupting viral replication.
Comparative Advantage
Why use this specific derivative over the non-fluorinated analog?
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Metabolic Stability: The C5/C6 positions are the most electron-rich sites on the benzene ring, making them prone to oxidation. Fluorine blocks this, extending half-life (
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Lipophilicity Tuning: Fluorination increases LogP slightly, improving Blood-Brain Barrier (BBB) penetration for CNS targets without compromising solubility.
Handling & Safety Profile
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Signal Word: WARNING (Irritant).
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Storage: Hygroscopic. Store at -20°C under nitrogen or argon.
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Stability: Stable in solid form. In solution (DMSO/MeOH), use within 24 hours to prevent oxidation of the primary amine.
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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References
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Synthesis of Fluorinated Benzimidazoles: Title: "Fluoro-containing Heterocycles.[2] IV. Synthesis of Benzimidazole Derivatives." Source: Academia.edu / Journal of Fluorine Chemistry (Contextual). Link:
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Benzimidazole as a Privileged Scaffold: Title: "Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery."[3] Source: Mini Reviews in Medicinal Chemistry, 2021.[3][4] Link:
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Chemical Properties & CAS Data: Title: "(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine Properties & Safety." Source: Sigma-Aldrich / Merck. Link:(Note: Link directs to the isomeric 6,7-difluoro analog page which shares identical safety/handling protocols).
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Medicinal Chemistry of Benzimidazoles: Title: "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Source: Arabian Journal of Chemistry, 2021. Link:
